4',5-Difluorobiphenyl-2-carbonitrile
Übersicht
Beschreibung
4’,5-Difluorobiphenyl-2-carbonitrile is a chemical compound that belongs to the class of biphenyl derivatives. It is a colorless solid that is used in various fields such as medical research, environmental research, and industrial research. This compound is characterized by the presence of two fluorine atoms and a nitrile group attached to a biphenyl structure, which contributes to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4’,5-Difluorobiphenyl-2-carbonitrile typically involves the reaction of appropriate fluorinated biphenyl precursors with cyanide sources under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where a fluorinated biphenyl halide reacts with a cyanide source in the presence of a palladium catalyst and a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to achieve high yields .
Analyse Chemischer Reaktionen
4’,5-Difluorobiphenyl-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding biphenyl carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atoms in the biphenyl structure can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4’,5-Difluorobiphenyl-2-carbonitrile is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound is used in the study of molecular interactions and the development of new pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4’,5-Difluorobiphenyl-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The fluorine atoms and nitrile group play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action can vary, but they often include inhibition or activation of target proteins, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
4’,5-Difluorobiphenyl-2-carbonitrile can be compared with other biphenyl derivatives, such as:
3’,5’-Difluorobiphenyl-4-carboxylic acid: This compound also contains fluorine atoms but has a carboxylic acid group instead of a nitrile group.
4,4’-Difluorobiphenyl-2,2’-dicarboxylic acid: Similar in structure but with two carboxylic acid groups.
Trifluoromethyl group-containing biphenyls: These compounds have a trifluoromethyl group, which imparts different chemical properties compared to the difluorobiphenyl structure.
The uniqueness of 4’,5-Difluorobiphenyl-2-carbonitrile lies in its specific substitution pattern and the presence of the nitrile group, which influences its reactivity and applications.
Eigenschaften
IUPAC Name |
4-fluoro-2-(4-fluorophenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N/c14-11-4-1-9(2-5-11)13-7-12(15)6-3-10(13)8-16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSRJBNKMXYLHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.